7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Septic shock Endotoxemia Enantiomeric potency

7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (ST 626) delivers 100% oral survival at 50 mg/kg in murine LPS shock models, with efficacy retained under therapeutic administration. The 6-fluoro-7-methoxy pattern is optimal for TNF-α suppression and IL-10 upregulation vs. dihydroxy (ST 1236), N,N-dicyclopropyl (ST 1256), and 6-OH-7-F (ST 1267) analogs. Unique post-transcriptional mechanism (p38/ERK-independent, no PDE4) distinguishes it from corticosteroids. S-enantiomer ST 1214 is 1.6–2.6× more potent (90% survival at 30 mg/kg). ≥97% purity. Ideal for cytokine research, SAR libraries, and chiral HPLC standards.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B11900250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(CCC2=C1)N)F
InChIInChI=1S/C11H14FNO/c1-14-11-6-7-2-3-9(13)4-8(7)5-10(11)12/h5-6,9H,2-4,13H2,1H3
InChIKeyFOFOASSAIFIFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine – A Differentiated 2-Aminotetraline Scaffold for Anti-Inflammatory and Septic Shock Research


7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 745780-17-0; molecular formula C₁₁H₁₄FNO; MW 195.23) is a 6,7-disubstituted 2-aminotetraline derivative belonging to a compound class extensively characterized for cytokine-modulatory and anti-shock activity. The free base corresponds to the racemic form, known in the literature as ST 626 (racemic hydrochloride) or ST 1262 when described under alternative positional numbering (6-fluoro-7-methoxy). Its S-enantiomer, designated ST 1214, is the pharmacologically more active stereoisomer and has been advanced as a lead compound for anti-inflammatory drug development [1]. Both the racemate and the enantiopure form have been evaluated across multiple murine endotoxic shock models and in vitro cytokine assays, yielding a body of comparative quantitative evidence that is directly relevant to compound selection decisions [2][3].

Why Generic 2-Aminotetraline Substitution Fails for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Procurement


Within the 6,7-disubstituted 2-aminotetraline class, subtle structural variations produce drastic differences in pharmacological outcome. Compounds differing only in the identity of the 6,7-substituents (e.g., dihydroxy ST 1236, N-substituted ST 1256, or hydroxy ST 1267) or in stereochemistry (S-enantiomer ST 1214 versus racemic ST 626/ST 1262) exhibit divergent survival protection, cytokine modulation magnitude, and oral bioavailability in well-controlled murine shock models [1][2]. Even the positional arrangement of the identical fluoro and methoxy groups can determine whether a compound is ineffective or fully protective in a given endotoxic challenge paradigm. These quantitative differences preclude casual interchange of in-class analogs and demand evidence-based compound selection aligned with the specific experimental or therapeutic objectives of the end user [1].

Quantitative Differentiation Evidence for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Versus Closest Analogs


S-Enantiomer (ST 1214) vs Racemate (ST 626): Direct Survival Benefit Comparison in Two LPS Shock Models

The S-enantiomer ST 1214 (hydrochloride salt of the target compound's resolved S-form) was compared head-to-head with the racemate ST 626 (which corresponds to the hydrochloride of the target compound) at an identical intravenous dose of 6 mg/kg in two distinct LPS challenge models. In the E. coli LPS model, ST 1214 increased survival by 37% (p<0.002) versus ST 626's 14% increase—a 2.6-fold advantage for the enantiopure form. In the S. typhosa LPS model, the differential was 65% (p<0.001) versus 40%, representing a 1.6-fold superiority [1]. The same patent also reports that upon oral administration at 6 mg/kg, ST 1214 conferred a 26% survival increase compared with only 11% for ST 626 (p<0.002) [1].

Septic shock Endotoxemia Enantiomeric potency In vivo survival 2-Aminotetraline stereochemistry

Cytokine Modulation Potency: Fluoro-Methoxy Substitution vs Dihydroxy, N-Substituted, and Hydroxy Analogs

In a panel study of six 2-aminotetraline derivatives administered i.v. (30 min before and 5 min after E. coli LPS challenge in mice), the fluoro-methoxy substituted compound ST 1214 (the S-enantiomer corresponding to the target scaffold) achieved complete abolition of serum TNF-α release (approximately 100% inhibition) and a 2.5-fold increase in circulating IL-10 levels. By contrast, the N,N-dicyclopropyl analog ST 1256 reduced TNF-α only to 87% of control with a 1.19-fold IL-10 increase, and the 6-hydroxy analog ST 1267 reduced TNF-α to 74% with a 1.92-fold IL-10 increase [1]. The dihydroxy analog ST 1236 and the 7-acetyl-6-methyl analog ST 1274 exhibited yet different profiles, with the latter two being effective in S. typhosa LPS and SEB models but not in E. coli LPS [1].

TNF-alpha inhibition IL-10 upregulation Cytokine modulation Structure-activity relationship 2-Aminotetraline SAR

Oral Efficacy of the Racemate ST 626: Dose-Response Survival Data Across Three Murine Septic Shock Models

The racemic hydrochloride ST 626 (directly corresponding to the target compound as its HCl salt) demonstrated dose-dependent oral efficacy across three distinct murine endotoxic shock models. At 50 mg/kg p.o. (−60 min and +5 min relative to LPS), ST 626 conferred 75% survival in BALB/c mice challenged with E. coli O26:B6 LPS and 100% survival (p<0.01) in C57BL/6 mice challenged with E. coli O55:B5 LPS [1]. In a D-galactosamine-sensitized C57BL/6 model using E. coli O55:B5 LPS (0.01 mg/kg), ST 626 at 50 mg/kg p.o. achieved 100% survival in both preventive (−60 min and +5 min) and therapeutic (+5 min and +120 min) administration schedules [1]. Serum TNF-α was reduced from 89.77 U/ml to 3.33 U/ml (p<0.001) following a single 100 mg/kg oral dose [1].

Oral bioavailability Septic shock Dose-response D-galactosamine sensitization Racemic 2-aminotetraline

Oral Efficacy and Broad Cytokine Panel Modulation by ST 1214: Multivariate Cytokine Suppression with IL-10 Upregulation

ST 1214, the S-enantiomer corresponding to the target scaffold, administered orally at 30 mg/kg in a preventive regimen (30 min before and 5 min after LPS), demonstrated near-complete suppression of multiple pro-inflammatory mediators: TNF-α was almost completely abolished, IL-12 and IL-1β were significantly reduced without kinetic shift, IFN-γ was completely abolished at 8 and 16 h post-challenge, and serum NOx was reduced by 45% at 8 h and 65% at 16 h [1]. Concurrently, IL-10 was upregulated. Dose-response studies established that oral ST 1214 efficacy extends to doses as low as 0.3 mg/kg for TNF-α reduction, with maximal effect at 30 mg/kg [1]. In the same study, the racemic counterpart ST 1262 was found ineffective in protecting against LPS-induced lethality, highlighting the critical importance of stereochemistry for this efficacy profile [1].

Oral administration Multi-cytokine panel TNF-alpha IL-1beta IL-12 IFN-gamma Nitric oxide

Unique Post-Transcriptional Mechanism of TNF-α Blockade Independent of p38 and ERK Kinase Pathways

In mechanistic studies using LPS-stimulated THP-1 human monocytic cells, ST 1214 dose-dependently inhibited TNF-α protein secretion without any concomitant reduction in TNF-α mRNA accumulation, as demonstrated by Northern blot analysis [1]. This post-transcriptional mechanism was shown to be independent of both p38 MAPK and ERK kinase activity, as the p38 inhibitor SB203580 and the MEK inhibitor PD98059 did not replicate or interfere with ST 1214's effect [1]. This mechanism distinguishes the 2-aminotetraline series from conventional PDE4 inhibitors and from transcriptional TNF-α suppressors such as corticosteroids, providing a differentiated pharmacological profile [1]. The same study confirmed that ST 1214 does not possess PDE4 inhibitory activity, ruling out this alternative mechanism [1].

Post-transcriptional regulation TNF-alpha blockade p38 MAPK ERK kinase Mechanism of action

Synthetic Accessibility: Enantiopure ST 1214 Achieved in 9 Steps with 6% Overall Yield from L-Aspartic Acid

A fully described enantioselective synthesis of ST 1214 (the S-enantiomer hydrochloride) proceeds from L-aspartic acid β-tert-butyl ester in 9 steps with 6% overall yield. The non-fluorinated comparator (2S)-2-amino-7-methoxytetralin (21-HCl) was synthesized through the same route in 5% overall yield [1]. Key steps include regioselective ring-opening of an enantiomerically pure aziridine intermediate with ArMgBr/CuBr·SMe₂ followed by intramolecular Friedel-Crafts cyclization to the α-tetralone [1]. This established synthetic route provides a benchmark for procurement planning: the moderate but defined yield informs cost projections, while the chiral-pool strategy (L-aspartic acid) ensures configurational integrity without requiring resolution steps [1].

Enantioselective synthesis Chiral pool L-aspartic acid Aziridine ring-opening Process chemistry

Evidence-Backed Application Scenarios for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and Its Enantiomer ST 1214


Murine Endotoxic Shock Model: LPS-Induced Lethality Studies Requiring Orally Bioavailable Rescue Agent

The racemic form ST 626 (directly corresponding to the target compound's hydrochloride) has demonstrated 100% oral survival protection at 50 mg/kg in C57BL/6 mice challenged with E. coli O55:B5 LPS and in D-galactosamine-sensitized models, with efficacy retained even under therapeutic (+5 min and +120 min) administration [1]. For laboratories requiring maximum potency, the S-enantiomer ST 1214 achieves 90% survival at 30 mg/kg orally with both preventive and therapeutic schedules, and significant TNF-α reduction is observed at doses as low as 0.3 mg/kg [2]. This application leverages the compound's most extensively validated quantitative dataset.

In Vitro Cytokine Profiling: TNF-α Post-Transcriptional Regulation Studies in Human Monocytic Cells

ST 1214 uniquely dissociates TNF-α protein secretion from mRNA accumulation in LPS-stimulated THP-1 cells and human PBMCs, operating through a p38- and ERK-independent post-transcriptional mechanism [2]. This makes the compound a valuable chemical probe for studying post-transcriptional regulation of cytokine production. The dose-dependent reduction of TNF-α protein without mRNA change provides a clean experimental system distinct from transcriptional inhibitors (corticosteroids) or kinase inhibitors, and the absence of PDE4 activity rules out confounding cAMP-mediated effects [2].

Structure-Activity Relationship (SAR) Programs: 6,7-Disubstituted 2-Aminotetraline Scaffold Optimization

The target compound serves as a chemically defined entry point into systematic SAR exploration of the 2-aminotetraline pharmacophore. Quantitative comparator data from the Ruggiero et al. (2004) panel demonstrate that the 6-fluoro-7-methoxy substitution pattern is the most potent among tested variants for TNF-α suppression and IL-10 upregulation, outperforming dihydroxy (ST 1236), N,N-dicyclopropyl (ST 1256), and 6-hydroxy-7-fluoro (ST 1267) analogs [2]. The established 9-step synthesis from L-aspartic acid [3] enables analog generation through modification of the aryl Grignard reagent or the Friedel-Crafts cyclization step, while the known enantiomeric potency differential (S >> R) guides stereochemical decisions in library design [1].

Analytical Reference Standard and Chiral Method Development for Aminotetraline QC

The racemic target compound (CAS 745780-17-0, available at ≥97% purity from commercial suppliers) can serve as a reference standard for chiral HPLC method development, given the well-documented potency differential between enantiomers. The S-enantiomer ST 1214 (CAS 211236-07-6 as hydrochloride) demonstrates 1.6- to 2.6-fold greater in vivo efficacy than the racemate [1], making enantiomeric purity a critical quality attribute. The compound's single chiral center at the 2-position and well-characterized retention behavior on cellulose tris-3,5-dimethylcarbamate stationary phases facilitate method development for both in-process control and final product release testing [4].

Quote Request

Request a Quote for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.